Cas no 1249058-42-1 (1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropan-1-ol)

1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)cyclopropan-1-ol is a bicyclic organic compound featuring a cyclopropanol moiety fused to a tetrahydrobenzothiophene core. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The cyclopropanol group enhances reactivity in ring-opening reactions, while the tetrahydrobenzothiophene scaffold contributes to stability and lipophilicity. Its rigid framework is advantageous for designing bioactive molecules with targeted interactions. The compound’s synthetic versatility allows for further functionalization, enabling applications in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes.
1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropan-1-ol structure
1249058-42-1 structure
商品名:1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropan-1-ol
CAS番号:1249058-42-1
MF:C11H14OS
メガワット:194.293262004852
CID:6016652
PubChem ID:62668601

1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropan-1-ol
    • EN300-1850018
    • AKOS011962616
    • 1249058-42-1
    • インチ: 1S/C11H14OS/c12-11(5-6-11)10-7-8-3-1-2-4-9(8)13-10/h7,12H,1-6H2
    • InChIKey: MKOXJXYWSYWFRK-UHFFFAOYSA-N
    • ほほえんだ: S1C2CCCCC=2C=C1C1(CC1)O

計算された属性

  • せいみつぶんしりょう: 194.07653624g/mol
  • どういたいしつりょう: 194.07653624g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 212
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 48.5Ų

1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1850018-0.5g
1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropan-1-ol
1249058-42-1
0.5g
$1084.0 2023-09-19
Enamine
EN300-1850018-5g
1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropan-1-ol
1249058-42-1
5g
$3273.0 2023-09-19
Enamine
EN300-1850018-2.5g
1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropan-1-ol
1249058-42-1
2.5g
$2211.0 2023-09-19
Enamine
EN300-1850018-0.1g
1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropan-1-ol
1249058-42-1
0.1g
$993.0 2023-09-19
Enamine
EN300-1850018-5.0g
1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropan-1-ol
1249058-42-1
5g
$4102.0 2023-06-01
Enamine
EN300-1850018-10g
1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropan-1-ol
1249058-42-1
10g
$4852.0 2023-09-19
Enamine
EN300-1850018-10.0g
1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropan-1-ol
1249058-42-1
10g
$6082.0 2023-06-01
Enamine
EN300-1850018-0.05g
1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropan-1-ol
1249058-42-1
0.05g
$948.0 2023-09-19
Enamine
EN300-1850018-0.25g
1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropan-1-ol
1249058-42-1
0.25g
$1038.0 2023-09-19
Enamine
EN300-1850018-1g
1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropan-1-ol
1249058-42-1
1g
$1129.0 2023-09-19

1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropan-1-ol 関連文献

1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropan-1-olに関する追加情報

Professional Introduction to Compound with CAS No. 1249058-42-1 and Product Name: 1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropan-1-ol

The compound with the CAS number 1249058-42-1 and the product name 1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropan-1-ol represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural framework of this molecule incorporates a cyclopropane ring linked to a benzothiophene moiety, which is a well-known pharmacophore in medicinal chemistry.

The benzothiophene core is particularly noteworthy for its presence in numerous bioactive natural products and synthetic drugs. Its aromatic system and sulfur-containing heteroatom contribute to unique electronic and steric properties, making it an attractive scaffold for designing molecules with enhanced binding affinity and selectivity. In recent years, there has been a surge in research focusing on benzothiophene derivatives due to their reported activities in various therapeutic areas, including central nervous system disorders, cardiovascular diseases, and cancer.

The incorporation of a cyclopropane ring into the molecular structure of this compound introduces additional pharmacological relevance. Cyclopropanes are known for their strained three-membered rings, which can enhance the metabolic stability of drugs by preventing rapid oxidation or hydrolysis. This structural feature is particularly valuable in the development of long-acting pharmaceuticals where shelf-life and bioavailability are critical factors. Furthermore, the cyclopropane group can serve as a conformational constraint that influences the binding orientation of the molecule to its biological target.

Recent studies have highlighted the potential of tetrahydro-1-benzothiophen-2-yl substituted compounds as modulators of key biological pathways. The substitution pattern at the benzothiophene ring plays a crucial role in determining the biological activity of these molecules. For instance, derivatives with similar substitutions have been investigated for their effects on enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are implicated in inflammation and pain signaling. The presence of the hydroxyl group at the cyclopropane position further enhances the compound's ability to interact with biological targets through hydrogen bonding interactions.

In the context of drug discovery, the synthesis and characterization of this compound represent an important step toward identifying novel therapeutic agents. The use of advanced synthetic methodologies has allowed chemists to efficiently construct complex molecular architectures while maintaining high purity standards. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in forming carbon-carbon bonds within the benzothiophene core, enabling access to diverse structural analogs.

The biological evaluation of 1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropan-1-ol has revealed promising preliminary results. In vitro assays have demonstrated that this compound exhibits inhibitory activity against certain enzymes relevant to inflammatory pathways. Additionally, cell-based assays suggest that it may modulate signaling cascades involved in cell proliferation and differentiation. These findings align with the growing interest in developing small-molecule inhibitors that target multifunctional proteins implicated in human diseases.

The development of new drug candidates often involves optimizing multiple parameters beyond mere potency. Factors such as solubility, bioavailability, and toxicity must be carefully considered during lead optimization. The structural features of this compound contribute positively to these aspects; for example, the cyclopropane ring enhances metabolic stability while the benzothiophene moiety provides favorable interactions with biological targets. Computational modeling techniques have been employed to predict how this molecule might bind to its intended receptor based on its three-dimensional structure.

Future research directions may include exploring derivative libraries based on this scaffold to identify compounds with improved pharmacokinetic profiles or enhanced therapeutic efficacy. Additionally, preclinical studies could provide valuable insights into its potential as a drug candidate by evaluating its safety profile and pharmacodynamic effects in animal models. Collaborative efforts between chemists and biologists will be essential in translating these findings into tangible therapeutic benefits for patients.

The significance of compounds like 1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropan-1-ol extends beyond their immediate applications; they serve as building blocks for understanding fundamental principles in medicinal chemistry. By studying how structural modifications influence biological activity, researchers can gain insights into drug-receptor interactions at a molecular level. These insights are critical for designing next-generation drugs that are more effective yet have fewer side effects than existing therapies.

In conclusion,1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropan-1-ol represents an exciting development in pharmaceutical chemistry with potential implications across multiple therapeutic areas. Its unique structural features—combining a benzothiophene core with a cyclopropane substituent—make it an attractive candidate for further exploration in drug discovery efforts aimed at addressing unmet medical needs.

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